1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione is a biochemical compound with the molecular formula C17H30N2O2 and a molecular weight of 294.43 g/mol . This compound is used in various fields of scientific research, particularly in proteomics.
Chemical Reactions Analysis
1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione can be compared with other similar compounds, such as:
1,3-Bis(piperidin-1-yl)propane-1,3-dione: This compound has a similar structure but lacks the ethyl groups on the piperidine rings.
1,3-Bis(morpholin-1-yl)propane-1,3-dione: This compound has morpholine rings instead of piperidine rings.
1,3-Bis(pyrrolidin-1-yl)propane-1,3-dione: This compound has pyrrolidine rings instead of piperidine rings. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,3-bis(2-ethylpiperidin-1-yl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-3-14-9-5-7-11-18(14)16(20)13-17(21)19-12-8-6-10-15(19)4-2/h14-15H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCGKBCYVIIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(=O)N2CCCCC2CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.